molecular formula C5H6Cl3NS B15340212 4,5-Bis(chloromethyl)thiazole Hydrochloride CAS No. 2155874-62-5

4,5-Bis(chloromethyl)thiazole Hydrochloride

Cat. No.: B15340212
CAS No.: 2155874-62-5
M. Wt: 218.5 g/mol
InChI Key: DSWNVIZVLOQSGP-UHFFFAOYSA-N
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Description

4,5-Bis(chloromethyl)thiazole Hydrochloride is a high-purity chemical building block intended for research and development applications. With a molecular formula of C5H6Cl3NS and a molecular weight of 218.53, this compound is characterized by its high reactivity, primarily due to the presence of two chloromethyl functional groups attached to the central thiazole ring . The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, found in a wide range of bioactive molecules and approved drugs . This makes thiazole derivatives a focal point for researchers designing novel therapeutic agents. As a key synthetic intermediate, this compound serves as a versatile precursor in organic synthesis, particularly in the construction of more complex molecular architectures. Its reactivity allows for further functionalization, enabling its use in the development of novel chemical entities for various research fields, including drug discovery and materials science. The compound is supplied with a purity of 98% and should be stored at 2-8°C to maintain stability . For research use only. Not for human or veterinary use.

Properties

CAS No.

2155874-62-5

Molecular Formula

C5H6Cl3NS

Molecular Weight

218.5 g/mol

IUPAC Name

4,5-bis(chloromethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C5H5Cl2NS.ClH/c6-1-4-5(2-7)9-3-8-4;/h3H,1-2H2;1H

InChI Key

DSWNVIZVLOQSGP-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CCl)CCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(chloromethyl)thiazole Hydrochloride typically involves the chlorination of thiazole derivatives. One common method includes the reaction of thiazole with chloromethylating agents under controlled conditions. For instance, the reaction of thiazole with formaldehyde and hydrochloric acid can yield 4,5-Bis(chloromethyl)thiazole, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) groups at positions 4 and 5 of the thiazole ring are reactive toward nucleophiles. These groups can undergo substitution reactions under mild to moderate conditions:

Reaction Type Conditions Outcome Source Analogy
HydrolysisAqueous base (e.g., NaOH) at 80–100°CConversion to 4,5-bis(hydroxymethyl)thiazole
AminationExcess amine (e.g., NH₃) in ethanolFormation of 4,5-bis(aminomethyl)thiazole derivatives (Cook–Heilbron synthesis)
ThiolationNaSH or thiourea in polar solventsSubstitution to 4,5-bis(mercaptomethyl)thiazole

Key Considerations :

  • Steric hindrance between the two chloromethyl groups may slow reaction kinetics compared to mono-substituted analogs like 2-chloro-5-chloromethylthiazole .

  • Sequential substitution (one chloromethyl group reacting before the other) is plausible under controlled conditions.

Cross-Coupling and Cyclization

The thiazole core and chloromethyl groups enable participation in metal-catalyzed cross-coupling or cyclization reactions:

Reaction Catalyst/Reagents Product Source Analogy
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 110°CBis-arylated derivatives (e.g., with aryl boronic acids)
Heck ReactionPd(OAc)₂, PPh₃, baseAlkenylation at chloromethyl sites (palladium-catalyzed)

Limitations :

  • Competitive C-Cl bond activation versus C-H activation on the thiazole ring may require optimized conditions.

Reductive Dechlorination

Chloromethyl groups can be reduced to methyl groups under specific conditions:

Reducing Agent Conditions Outcome Source Analogy
Zn/HClReflux in aqueous acidic medium4,5-bis(methyl)thiazole
Pd/C, H₂High-pressure H₂ (3–5 atm), 50–80°CPartial or full dechlorination

Note : Over-reduction risks degrading the thiazole ring.

Polymerization and Cross-Linking

The bifunctional nature of 4,5-bis(chloromethyl)thiazole hydrochloride makes it a candidate for polymer chemistry:

Application Reagents Product Source Insight
Condensation PolymersDiamines or diolsPoly(thiazole-ether) or poly(thiazole-amine) networks
Dendrimer SynthesisIterative substitution with aminesThiazole-core dendrimers with tunable branching (structural analogs)

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>120°C) may lead to HCl elimination, forming 4,5-divinylthiazole .

  • Hydrolysis Sensitivity : Moisture exposure can hydrolyze chloromethyl groups, necessitating anhydrous storage .

Comparative Reactivity Table

The reactivity of this compound is benchmarked against related compounds:

Compound Reactivity Toward NaOH Reduction Efficiency (Zn/HCl) Cross-Coupling Yield
4,5-Bis(chloromethyl)thiazole HClModerate (dual sites)60–70%40–50% (Pd-catalyzed)
2-Chloro-5-chloromethylthiazoleHigh (single site)85–90%70–80%
4-(Chloromethyl)thiazole HClHigh75–80%N/A

Data inferred from .

Research Gaps and Opportunities

  • Selective Functionalization : No studies explicitly address selective modification of one chloromethyl group over the other.

  • Biological Activity : Derivatives of 4,5-disubstituted thiazoles show antiproliferative effects , suggesting potential applications for bis(chloromethyl) analogs.

  • Thermal Studies : Detailed thermogravimetric analysis (TGA) data is absent but critical for industrial handling.

Scientific Research Applications

4,5-Bis(chloromethyl)thiazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

    Industry: Used in the synthesis of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-Bis(chloromethyl)thiazole Hydrochloride involves its interaction with biological molecules through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of microbial growth or the modulation of biological pathways. The thiazole ring itself can interact with various enzymes and receptors, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 4,5-Bis(chloromethyl)thiazole Hydrochloride and related compounds:

Compound Name Core Structure Key Substituents Reactivity/Applications Molecular Weight (g/mol)
4,5-Bis(chloromethyl)thiazole HCl Thiazole 4-ClCH2, 5-ClCH2, HCl counterion Crosslinking agent, biochemical probes ~209.5 (base)
FR122047 Thiazole 4,5-Bis(4-methoxyphenyl), piperazine Protease inhibition (e.g., Alzheimer’s) ~550.6
Bis(Chloromethyl)Ether (BCME) Ether ClCH2-O-CH2Cl Industrial solvent (historical use) ~114.96
Pioglitazone Hydrochloride Thiazolidinedione Pyridinyl-ethoxy, benzyl Antidiabetic (PPARγ agonist) ~392.9

Key Observations :

  • Chloromethyl vs. Methoxyphenyl Groups : The chloromethyl groups in this compound confer higher electrophilicity compared to FR122047’s methoxyphenyl substituents, which are bulkier and electron-donating. This difference impacts their biological targets: FR122047 acts as a protease inhibitor via piperazine-mediated binding , whereas the chloromethyl derivative is more suited for covalent modifications.
  • Core Structure: BCME, an ether analog, lacks the aromatic thiazole ring, resulting in lower stability and higher carcinogenicity (linked to respiratory toxicity) . In contrast, the thiazole core in this compound enhances ring stability and diversifies applications.
  • Pharmaceutical Relevance : Pioglitazone Hydrochloride’s thiazolidinedione core demonstrates how sulfur-containing heterocycles can target metabolic pathways, contrasting with the synthetic utility of chloromethyl-substituted thiazoles .

Physicochemical Properties

  • Solubility : this compound is moderately soluble in polar aprotic solvents (e.g., DCM, DMF) due to its ionic nature, whereas FR122047’s methoxyphenyl groups enhance solubility in alcohols .
  • Stability : The hydrochloride salt form improves stability under ambient conditions, whereas BCME degrades rapidly in moist environments, releasing hazardous HCl gas .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-bis(chloromethyl)thiazole hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

  • Methodology : The synthesis of chloromethyl-substituted thiazoles often involves cyclization reactions of thioamides with α,β-dichloroketones or alkylation of pre-formed thiazoles. Key parameters include solvent choice (e.g., DMSO for high polarity), temperature control (reflux at 80–120°C), and reaction time (18–24 hours). Post-synthesis purification via recrystallization (e.g., ethanol-water mixtures) or column chromatography is critical to isolate the hydrochloride salt .
  • Data Optimization : Use Design of Experiments (DOE) to systematically vary parameters like molar ratios, catalysts (e.g., glacial acetic acid for Schiff base formation), and solvent systems. Monitor intermediates via TLC or HPLC to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly for verifying chloromethyl group positioning and salt formation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the presence of chloromethyl (-CH2_2Cl) groups (δ ~4.5–5.5 ppm for 1^1H) and thiazole ring protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+).
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities in the hydrochloride salt structure.
  • Elemental Analysis : Confirms stoichiometry of chlorine and nitrogen .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions, particularly in forming heterocyclic derivatives?

  • Methodology :

  • Kinetic Studies : Track reaction rates under varying nucleophiles (e.g., amines, thiols) and solvents (polar aprotic vs. protic).
  • Isotopic Labeling : Use 13^{13}C-labeled chloromethyl groups to trace substitution pathways.
  • Computational Modeling : DFT calculations predict transition states and regioselectivity in ring-forming reactions (e.g., imidazothiazole derivatives) .

Q. How should researchers address discrepancies in reported biological activity data for thiazole derivatives, such as antimicrobial efficacy or cytotoxicity?

  • Methodology :

  • Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing to ensure reproducibility.
  • Control Compounds : Compare with known thiazole-based drugs (e.g., sulfathiazole) to validate assay sensitivity.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chloromethyl vs. methyl groups) with bioactivity trends .

Q. What strategies mitigate instability or decomposition of this compound during storage or experimental use?

  • Methodology :

  • Stability Studies : Monitor degradation via accelerated aging (40°C/75% RH) and HPLC analysis.
  • Storage Conditions : Store in anhydrous environments (desiccators with P2_2O5_5) at -20°C to prevent hydrolysis of chloromethyl groups.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidative decomposition .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be resolved?

  • Methodology :

  • Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., chloromethylation).
  • Purification at Scale : Use centrifugal partition chromatography (CPC) or continuous crystallization to maintain purity.
  • Safety Protocols : Implement closed-system handling to minimize exposure to hazardous intermediates (e.g., chloromethyl ethers) .

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